molecular formula C22H24N2O5 B2539684 N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine CAS No. 1146118-59-3

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine

Cat. No.: B2539684
CAS No.: 1146118-59-3
M. Wt: 396.4 g/mol
InChI Key: RSMCAOKIIZQPSD-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N,N-dimethyl-L-Glutamine is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N,N-dimethyl-L-Glutamine typically involves the protection of the amino group of L-glutamine with the Fmoc group, followed by the dimethylation of the amide nitrogen. The reaction conditions often include the use of reagents such as N,N-dimethylformamide (DMF) and piperidine for the removal of the Fmoc group .

Industrial Production Methods

Industrial production of Fmoc-N,N-dimethyl-L-Glutamine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Fmoc-N,N-dimethyl-L-Glutamine involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions to occur without interference from the amino group. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N,N-dimethyl-L-Glutamine is unique due to the presence of the dimethylated amide nitrogen, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific peptide synthesis applications where such modifications are desired .

Properties

IUPAC Name

(2S)-5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMCAOKIIZQPSD-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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